

# spectroscopic comparison of dichloronitroaniline derivatives

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## Compound of Interest

Compound Name: 3,5-Dichloro-2-nitroaniline

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A Spectroscopic Comparison of Dichloronitroaniline Derivatives: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of various dichloronitroaniline isomers. The presented data is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

## Spectroscopic Data Summary

The following tables summarize key spectroscopic data for several dichloronitroaniline derivatives. The data has been compiled from various sources and provides a comparative overview of their spectral characteristics.

### Table 1: UV-Visible and Infrared Spectroscopic Data

Compound	UV-Vis $\lambda_{\text{max}}$ (nm)	Solvent	Key IR Absorptions ( $\text{cm}^{-1}$ )
2,3-Dichloro-5-nitroaniline	Data not available	-	N-H stretch, $\text{NO}_2$ stretch (asymmetric and symmetric), C-Cl stretch, Aromatic C-H and C=C stretches
2,4-Dichloro-6-nitroaniline	$\sim 350$ , $\sim 240$ <sup>[1]</sup>	Ethanol	N-H stretch ( $\sim 3400$ - $3300$ ), $\text{NO}_2$ stretch ( $\sim 1530$ , $\sim 1350$ ), C-Cl stretch, Aromatic C-H and C=C stretches <sup>[2]</sup>
2,5-Dichloro-4-nitroaniline	Data not available	-	N-H stretch, $\text{NO}_2$ stretch (asymmetric and symmetric), C-Cl stretch, Aromatic C-H and C=C stretches
4,5-Dichloro-2-nitroaniline	Data not available	-	N-H stretch, $\text{NO}_2$ stretch (asymmetric and symmetric), C-Cl stretch, Aromatic C-H and C=C stretches <sup>[3]</sup> <sup>[4]</sup>

**Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm)**

Compound	<sup>1</sup> H NMR (Solvent)	<sup>13</sup> C NMR (Solvent)
2,3-Dichloro-5-nitroaniline	Data not available	Data not available
2,4-Dichloro-6-nitroaniline	Aromatic H signals expected in the range of 7.0-8.5 ppm (CDCl <sub>3</sub> )	Aromatic C signals expected in the range of 110-150 ppm (CDCl <sub>3</sub> )
2,5-Dichloro-4-nitroaniline	Aromatic H signals expected in the range of 7.0-8.5 ppm (CDCl <sub>3</sub> )	Aromatic C signals expected in the range of 110-150 ppm (CDCl <sub>3</sub> )
4,5-Dichloro-2-nitroaniline	Aromatic H signals expected in the range of 7.0-8.5 ppm (CDCl <sub>3</sub> )	Aromatic C signals expected in the range of 110-150 ppm (CDCl <sub>3</sub> )

Note: Specific, experimentally verified NMR data for all isomers is not readily available in the searched literature. The expected ranges are based on general knowledge of similar aromatic compounds.

**Table 3: Mass Spectrometry Data**

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2,3-Dichloro-5-nitroaniline	206/208/210 (due to Cl isotopes)	Fragments corresponding to loss of NO <sub>2</sub> , Cl, and sequential loss of small molecules.
2,4-Dichloro-6-nitroaniline	206/208/210	160, 124, 115
2,5-Dichloro-4-nitroaniline	206/208/210	176, 178
4,5-Dichloro-2-nitroaniline	206/208/210[3]	Fragments corresponding to loss of NO <sub>2</sub> , Cl, and sequential loss of small molecules.[3]

## Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, comparable spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the dichloronitroaniline derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard proton spectrum.
  - Typical spectral width: 0-12 ppm.
  - Number of scans: 16-64, depending on sample concentration.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled carbon spectrum.
  - Typical spectral width: 0-200 ppm.
  - Number of scans: 1024 or more to achieve adequate signal-to-noise.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
  - Press the mixture into a transparent pellet using a hydraulic press.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H,  $\text{NO}_2$ , and C-Cl stretching and bending vibrations.

## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of the dichloronitroaniline derivative in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).
  - Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.1-1.0 AU.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Scan the sample across the UV-Vis range (typically 200-800 nm).
  - Use a matched cuvette containing the pure solvent as a reference.
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

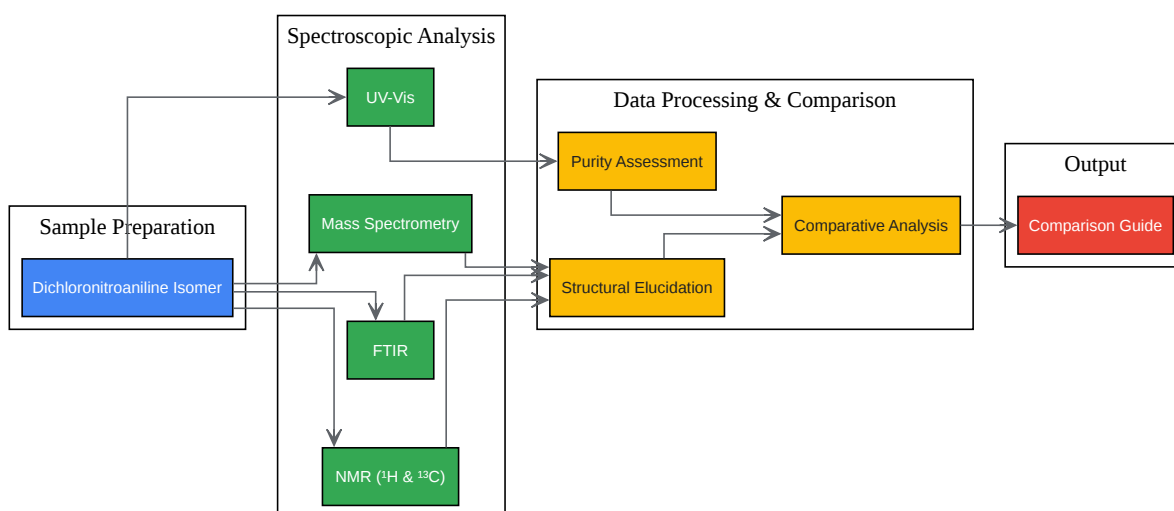
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.
- GC-MS Conditions (Typical):
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
- Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and the fragmentation pattern, which aids in structural elucidation.

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of dichloronitroaniline derivatives.



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Caption: Workflow for the spectroscopic analysis of dichloronitroaniline derivatives.

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- 3. 4,5-Dichloro-2-nitroaniline [webbook.nist.gov]
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